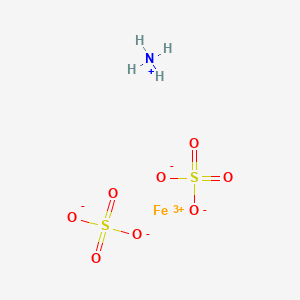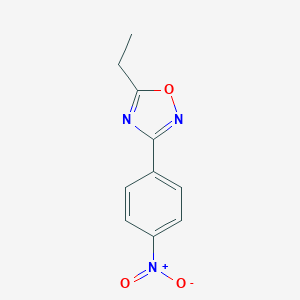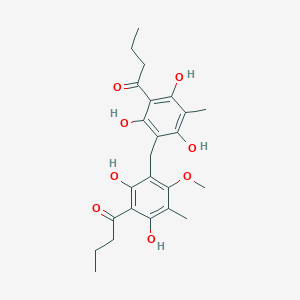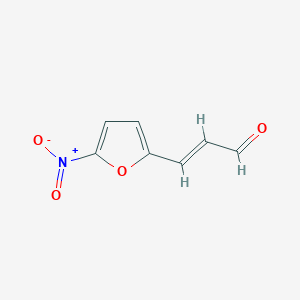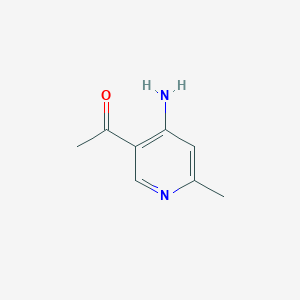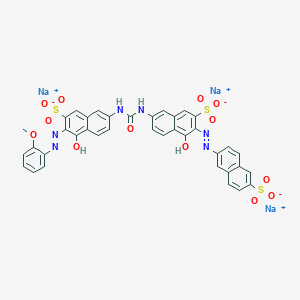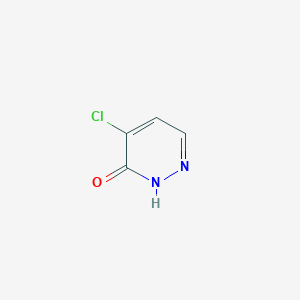
4-Chloropyridazin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloropyridazin-3-ol is a chemical compound that belongs to the class of pyridazines, which are heterocyclic compounds with significant pharmaceutical importance. Pyridazines are known for their wide spectrum of biological activities, including anticancer, antiangiogenic, and antioxidant properties .
Synthesis Analysis
The synthesis of 4-Chloropyridazin-3-ol derivatives involves various chemical reactions. For instance, the synthesis of 4-chloro-5-hydrazino-3-pyridazone derivatives is achieved by reacting 4,5-dichloro-3-pyridazone with hydrazine, followed by the preparation of numerous hydrazones . Another method includes treating 2-(4-chloro-3-methylphenoxy) acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane to eventually synthesize a triazolopyridazine compound . Additionally, a series of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives were synthesized and characterized by spectral techniques .
Molecular Structure Analysis
The molecular structure of 4-Chloropyridazin-3-ol derivatives has been elucidated using various spectroscopic techniques such as IR, NMR, LC-MS, and XRD. For example, the crystal structure of a synthesized triazolopyridazine compound was confirmed to crystallize in the monoclinic crystal system with the space group P21/c . Another derivative crystallized in an orthorhombic space group Pnma, with detailed crystallographic data provided .
Chemical Reactions Analysis
4-Chloropyridazin-3-ol derivatives undergo various chemical reactions to form new compounds. For instance, the reaction of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone with different reagents leads to the formation of several derivatives, including N-dialkylaminomethyl derivatives and a 3-chloro pyridazinone derivative . The reactivity of these derivatives towards different reagents has been studied, providing insights into the chemical behavior of the pyridazinone nucleus.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloropyridazin-3-ol derivatives have been studied through experimental and theoretical methods. Density functional theory (DFT) calculations, Hirshfeld surface studies, and energy frameworks have been used to understand the intermolecular interactions and molecular packing in crystals . The crystal structure of 4,5-dichloropyridazin-3-(2H)-one has been characterized, and its molecular geometry and vibrational frequencies have been calculated using DFT, showing good agreement with experimental data .
科学研究应用
Application in Medicinal Chemistry: Synthesis of Antidepressant Molecules
- Summary of the Application: 4-Chloropyridazin-3-ol is used in the synthesis of antidepressant molecules. Depression is a major global health concern, affecting approximately 280 million people worldwide . The development of novel antidepressants that have a quick onset, low side effects, and enhanced cognitive function is essential .
- Methods of Application or Experimental Procedures: The synthesis of antidepressant molecules involves metal-catalyzed procedures. Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Results or Outcomes: The development of novel dual- or multi-target antidepressants is a significant area of study in the field. Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Application in Fluorescent Sensing
- Summary of the Application: A derivative of 4-Chloropyridazin-3-ol, specifically 2-(4-chloro-2-(1-(6-chloropyridazin-3-yl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenoxy)acetic acid, has been reported as an effective “turn on” fluorescent sensor for zinc ions .
- Methods of Application or Experimental Procedures: The synthesis of this fluorescent sensor involves the reaction of 4-Chloropyridazin-3-ol with other reagents to form the pyrazoline derivative. The resulting compound can then be used to detect zinc ions in a solution .
- Results or Outcomes: The use of this fluorescent sensor allows for the detection and quantification of zinc ions in a solution, which can be useful in various fields such as environmental monitoring and biomedical research .
Application in Antimicrobial and Anticancer Activities
- Summary of the Application: 4-Chloropyridazin-3-ol is used in the synthesis of metal complexes that have shown antimicrobial and anticancer activities .
- Methods of Application or Experimental Procedures: The synthesis of these metal complexes involves the reaction of 4-Chloropyridazin-3-ol with various transition metals such as Iron (II), Nickel (II), and Copper (II) to form the respective metal complexes .
- Results or Outcomes: These metal complexes have shown promising results in terms of their antimicrobial and anticancer activities, making them potential candidates for further research and development in the field of medicinal chemistry .
Application in Fluoride Detection
- Summary of the Application: A derivative of 4-Chloropyridazin-3-ol, specifically (E)-9-((2-(6-chloropyridazin-3-yl)hydrazono)methyl)-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-8-ol, has been reported as an effective reversible colorimetric chemosensor for the detection of fluoride ions .
- Methods of Application or Experimental Procedures: The synthesis of this chemosensor involves the reaction of 4-Chloropyridazin-3-ol with other reagents to form the pyrazoline derivative. The resulting compound can then be used to detect fluoride ions in a solution .
- Results or Outcomes: The use of this chemosensor allows for the detection and quantification of fluoride ions in a solution, which can be useful in various fields such as environmental monitoring and biomedical research .
Application in Synthesis of Metal Complexes
- Summary of the Application: 4-Chloropyridazin-3-ol is used in the synthesis of metal complexes of Iron (II), Nickel (II), and Copper (II) that have shown antimicrobial, anticancer activities, and molecular docking studies .
- Methods of Application or Experimental Procedures: The synthesis of these metal complexes involves the reaction of 4-Chloropyridazin-3-ol with various transition metals such as Iron (II), Nickel (II), and Copper (II) to form the respective metal complexes .
- Results or Outcomes: These metal complexes have shown promising results in terms of their antimicrobial and anticancer activities, making them potential candidates for further research and development in the field of medicinal chemistry .
安全和危害
属性
IUPAC Name |
5-chloro-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClN2O/c5-3-1-2-6-7-4(3)8/h1-2H,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWAYTBDMJFIQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NN=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90592020 |
Source


|
| Record name | 4-Chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloropyridazin-3-ol | |
CAS RN |
1677-79-8 |
Source


|
| Record name | 4-Chloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90592020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

